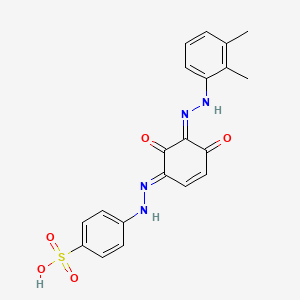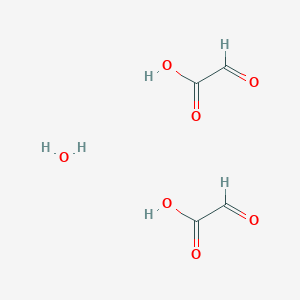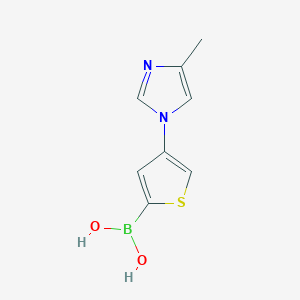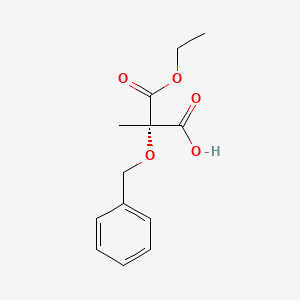![molecular formula C19H21FN2O3 B13356206 (2R,3S)-3-Amino-5-(2-(benzyloxy)ethyl)-7-fluoro-2-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B13356206.png)
(2R,3S)-3-Amino-5-(2-(benzyloxy)ethyl)-7-fluoro-2-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-Amino-5-(2-(benzyloxy)ethyl)-7-fluoro-2-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is a complex organic compound that belongs to the class of benzo-fused N-heterocycles. This compound is characterized by its unique structure, which includes an oxazepine ring fused with a benzene ring, a benzyloxyethyl side chain, and a fluorine atom. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
The synthesis of (2R,3S)-3-Amino-5-(2-(benzyloxy)ethyl)-7-fluoro-2-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one involves several steps. One common synthetic route includes the following steps:
Formation of the Oxazepine Ring: The oxazepine ring can be formed through the reaction of an appropriate amine with a halogenated benzoic acid derivative under basic conditions.
Introduction of the Benzyloxyethyl Side Chain: The benzyloxyethyl side chain can be introduced through a nucleophilic substitution reaction using a benzyloxyethyl halide.
Final Steps: The final steps involve the purification and isolation of the desired stereoisomer using techniques such as chromatography.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
(2R,3S)-3-Amino-5-(2-(benzyloxy)ethyl)-7-fluoro-2-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxyethyl side chain, where nucleophiles such as amines or thiols can replace the benzyloxy group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxazepine ring and formation of corresponding carboxylic acids and amines.
Scientific Research Applications
(2R,3S)-3-Amino-5-(2-(benzyloxy)ethyl)-7-fluoro-2-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2R,3S)-3-Amino-5-(2-(benzyloxy)ethyl)-7-fluoro-2-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
(2R,3S)-3-Amino-5-(2-(benzyloxy)ethyl)-7-fluoro-2-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one can be compared with other similar compounds, such as:
(2R,3R)-2,3-Bis(benzyloxy)succinic acid: This compound shares the benzyloxy group but differs in its overall structure and stereochemistry.
(2S,3S)-2-[2-(benzyloxy)ethyl]-3-(6-chloro-9H-purin-9-yl)oxolane: This compound has a similar benzyloxyethyl side chain but differs in the core structure and the presence of a purine ring.
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21FN2O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2R,3S)-3-amino-7-fluoro-2-methyl-5-(2-phenylmethoxyethyl)-2,3-dihydro-1,5-benzoxazepin-4-one |
InChI |
InChI=1S/C19H21FN2O3/c1-13-18(21)19(23)22(16-11-15(20)7-8-17(16)25-13)9-10-24-12-14-5-3-2-4-6-14/h2-8,11,13,18H,9-10,12,21H2,1H3/t13-,18+/m1/s1 |
InChI Key |
YONZGJWVAKQKOT-ACJLOTCBSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N(C2=C(O1)C=CC(=C2)F)CCOCC3=CC=CC=C3)N |
Canonical SMILES |
CC1C(C(=O)N(C2=C(O1)C=CC(=C2)F)CCOCC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13356129.png)

methanone](/img/structure/B13356141.png)


![6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356169.png)

![N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356189.png)





